N-methyl-N-(propan-2-yl)benzamide
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Overview
Description
Mechanism of Action
Target of Action
N-Methyl-N-(propan-2-yl)benzamide, also known as 3-Methyl-N,N-di(propan-2-yl)benzamide , is a complex organic compoundSimilar compounds have been studied for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
For instance, some N-benzimidazol-2yl benzamide analogues have been found to act as allosteric activators of human glucokinase .
Biochemical Pathways
Similar compounds have been found to affect the glucokinase pathway, which plays a crucial role in glucose metabolism .
Pharmacokinetics
The compound’s molecular weight of 2193226 may influence its bioavailability and pharmacokinetic profile.
Result of Action
Similar compounds have shown significant hypoglycemic effects for therapy of type-2 diabetes (t2d) in animal as well as human models .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-N-(propan-2-yl)benzamide can be synthesized through the reaction of benzoyl chloride with N-methyl-N-isopropylamine. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(propan-2-yl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Benzamide derivatives and carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-methyl-N-(propan-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a model compound for studying amide chemistry.
Industry: Utilized in the manufacture of polymers, resins, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbenzamide: Similar structure but with two methyl groups instead of one isopropyl group.
N-Ethyl-N-methylbenzamide: Contains an ethyl group instead of an isopropyl group.
N-Phenyl-N-methylbenzamide: Contains a phenyl group instead of an isopropyl group.
Uniqueness
N-methyl-N-(propan-2-yl)benzamide is unique due to its specific combination of methyl and isopropyl groups, which confer distinct chemical and physical properties. This makes it particularly useful in certain chemical reactions and industrial applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-methyl-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9(2)12(3)11(13)10-7-5-4-6-8-10/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFKFDRATGWCNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79144-77-7 |
Source
|
Record name | N-methyl-N-(propan-2-yl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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